2,6-二溴-3-吡啶甲酸

描述

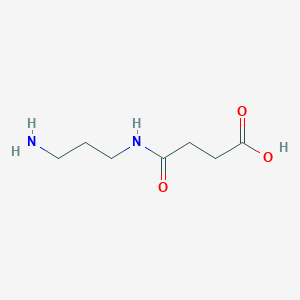

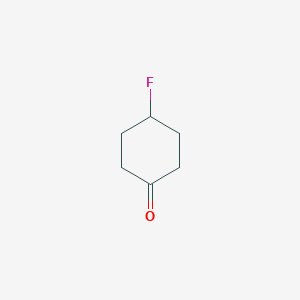

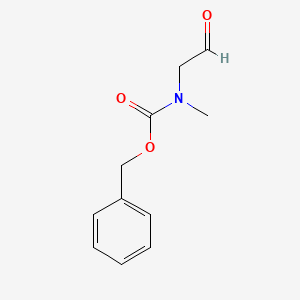

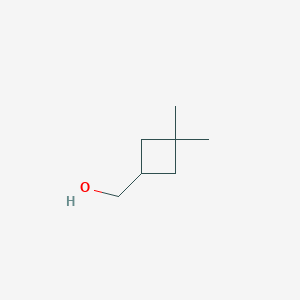

2,6-Dibromo-3-pyridinecarboxylic acid is a derivative of pyridinecarboxylic acid . It has the molecular formula C6H3Br2NO2 and a molecular weight of 280.90 g/mol . It is an analog of 2,6-Dichloroisonicotinic acid which binds and inhibits tobacco catalase activity .

Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-3-pyridinecarboxylic acid consists of a pyridine ring with carboxylic acid and bromine substituents . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

2,6-Dibromo-3-pyridinecarboxylic acid is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

有机合成

2,6-二溴-3-吡啶甲酸: 是一种有机合成中重要的中间体。其二溴和羧酸官能团使其成为构建复杂有机分子的通用构建模块。 它可以进行各种反应,包括铃木偶联,以生成联芳基结构,联芳基结构在医药和农用化学品中很常见 .

药物化学

在药物化学中,该化合物的结构基序存在于几种生物活性分子中。它可用于合成具有酶抑制剂或受体调节剂作用的衍生物。 其能够穿过血脑屏障 (BBB) 使其成为中枢神经系统 (CNS) 药物开发的潜在候选药物 .

材料科学

2,6-二溴-3-吡啶甲酸: 可用于材料科学中合成有机半导体。 其平面结构以及接受和供电子能力使其适合于创建对有机光伏电池至关重要的π共轭体系 .

配位化学

该化合物在配位化学中用作配体,与各种金属形成配合物。这些配合物可用作有机转化中的催化剂,或研究其磁性。 吡啶环可以与金属中心配位,而羧酸基团允许进一步修饰或与其他配体结合 .

分析化学

在分析化学中,2,6-二溴-3-吡啶甲酸的衍生物可用作高性能液相色谱 (HPLC) 和质谱 (MS) 中的标准品或试剂,用于检测和定量复杂混合物中相关化合物 .

农业化学

该化合物的二溴官能团在农用化学品的合成中很有用。它可以转化为除草剂、杀菌剂或杀虫剂。 溴原子可以被其他官能团取代,以调整所得化合物的生物活性 .

环境科学

2,6-二溴-3-吡啶甲酸: 可用于环境科学研究中研究溴代有机化合物的降解。 了解其降解途径有助于评估环境影响并开发修复含溴污染物的方法 .

计算化学

最后,在计算化学中,该化合物的结构可用于分子建模研究,以预测新材料或生物分子的特性。 模拟程序可以利用其结构来可视化相互作用并优化具有所需特征的分子的设计 .

安全和危害

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

The primary targets of 2,6-Dibromo-3-pyridinecarboxylic acid are currently unknown

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 1.16 , suggesting it may have good bioavailability

属性

IUPAC Name |

2,6-dibromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOASPXJXGMCEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482813 | |

| Record name | 2,6-Dibromo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55304-85-3 | |

| Record name | 2,6-Dibromo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)

![Furo[3,2-c]pyridine](/img/structure/B1313802.png)